N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide
Description
N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide is a complex organic compound featuring a pyrrolidine ring substituted with a methanesulfonamide group and a methyloxolane moiety
Properties
IUPAC Name |
N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-10-5-6-12(17-10)8-14-7-3-4-11(14)9-18(15,16)13-2/h10-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCHTADLKJJXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CN2CCCC2CS(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of the Methyloxolane Moiety: The methyloxolane group can be introduced through a nucleophilic substitution reaction, where a suitable oxirane (epoxide) reacts with a nucleophile.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the pyrrolidine derivative using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxolane moiety, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved solubility or stability. Its applications might extend to the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism by which N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- **N-methyl-1-[1-(oxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide
- **N-methyl-1-[1-(tetrahydrofuran-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide
- **N-methyl-1-[1-(2-methyltetrahydrofuran-3-yl)methyl]pyrrolidin-2-yl]methanesulfonamide
Uniqueness
Compared to similar compounds, N-methyl-1-[1-[(5-methyloxolan-2-yl)methyl]pyrrolidin-2-yl]methanesulfonamide may exhibit unique properties due to the specific positioning of the methyloxolane moiety. This can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
